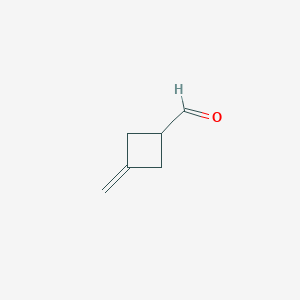

3-Methylenecyclobutanecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Methylenecyclobutanecarbaldehyde, such as 2-methylenecyclobutanones, has been achieved through green and stereospecific methods. For instance, a Ca(OH)2-catalyzed aldol condensation of cyclobutanone and aldehydes under mild conditions has been developed, providing an efficient route to these structures (Yu et al., 2014). Additionally, the synthesis of β-benzyl-substituted heterocyclic carbaldehydes via transient directing group-enabled γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been reported, showcasing a method to access a wide range of functionalized products (Reddy et al., 2020).

Molecular Structure Analysis

The molecular structure of methylenecyclopropanes, a closely related class of compounds, has been extensively studied, revealing insights into their transition metal-catalyzed reactions and the formation of five-membered carbocycles or heterocycles (Nakamura & Yamamoto, 2002). These studies highlight the versatility of methylenecyclopropanes and by extension, compounds like this compound, in synthetic chemistry.

Chemical Reactions and Properties

Methylenecyclopropanes undergo various ring-opening reactions, facilitated by the release of cyclopropyl ring strain, providing a thermodynamic driving force for reactions (Shi et al., 2012). Such reactions include the Lewis or Brønsted acid-mediated transformations, yielding a variety of new compounds like cyclobutanones and tetrahydroquinolines, indicating the potential reactivity patterns of this compound.

Physical Properties Analysis

The physical properties of small-ring compounds, including those similar to this compound, have been studied, providing insights into their stability and reactivity. For example, the study of 1,3-dimethylenecyclobutane and related compounds has offered valuable information on their electronic interactions and structural characteristics (Caserio et al., 1958).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be inferred from studies on their synthesis and reactions. For instance, the use of 3-methylenecyclobutanones as intermediates in various synthetic routes demonstrates their reactivity and the potential to generate complex molecular architectures (Yu et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis and biological evaluation of various compounds related to 3-Methylenecyclobutanecarbaldehyde. For instance, the synthesis of heterocyclic carbaldehydes, including 3-methylheteroarene-2-carbaldehydes, has been developed for creating highly selective functionalized products in good to excellent yields, some of which have shown promise in synthesizing useful synthetic intermediates (Reddy, Shaikh, & Bhat, 2020). Additionally, the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been explored, illustrating the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, this compound and related compounds have been employed in various reactions. For example, methylenecyclopropanes (MCPs), which are structurally similar to this compound, have been utilized as building blocks in organic synthesis. These MCPs can undergo a variety of ring-opening reactions, providing a thermodynamic driving force for reactions (Shi, Lu, Wei, & Shao, 2012).

Antimicrobial and Antitumor Applications

There has also been interest in the potential antimicrobial and antitumor applications of compounds derived from this compound. For example, Schiff's bases of 4-Chloro-3-coumarin aldehyde have been synthesized and evaluated as antimicrobial agents, showing promising activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009). Similarly, β-carboline-based N-heterocyclic carbenes derived from related aldehydes have been investigated for their antiproliferative activity against human cancer cell lines (Dighe, Khan, Soni, Jain, Shukla, Yadav, Sen, Meeran, & Batra, 2015).

DNA Repair Mechanisms

Research has also been conducted on the role of aldehydes in DNA repair mechanisms. The Escherichia coli AlkB protein, for example, has been shown to repair DNA alkylation damage, with a focus on methylated bases in DNA (Trewick, Henshaw, Hausinger, Lindahl, & Sedgwick, 2002).

Green Chemistry and Sustainable Approaches

Lastly, sustainable approaches in the synthesis of compounds related to this compound are being explored. For instance, a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation has been developed for the synthesis of 2-Methylenecyclobutanones, which are structurally related and could serve as useful building blocks in synthesis (Yu et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylidenecyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-2-6(3-5)4-7/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBDNJRJULIRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2493936.png)